molecular formula C22H21N5O B6043967 N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

Cat. No.: B6043967
M. Wt: 371.4 g/mol
InChI Key: AZEIAIFUSXOLEX-UHFFFAOYSA-N
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Description

N-{4-[(3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a phenylacetamide moiety. Structurally, it comprises a pyrazolo[1,5-a]pyrimidine core substituted with 3,5-dimethyl and 2-phenyl groups, linked via an amino bridge to a para-substituted phenylacetamide (Fig. 1). The compound’s molecular formula is C23H22N5O (calculated average mass: ~381.46 g/mol), with a ChemSpider ID of 3055331 for a closely related analog (5-methyl-3-phenyl variant) . Its design leverages the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for modulating kinase activity and central nervous system (CNS) targets .

Properties

IUPAC Name

N-[4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)15(2)21(26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEIAIFUSXOLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide typically involves the reaction of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .

Scientific Research Applications

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyrazolo[1,5-a]pyrimidine acetamides, emphasizing substituent effects, physicochemical properties, and biological implications.

Structural Analogues in Radiolabeling and Imaging

  • F-DPA and DPA-714 : These compounds (Fig. 2a–b) share the pyrazolo[1,5-a]pyrimidine core but incorporate diethyl acetamide and fluorinated aryl groups. For instance, DPA-714 includes a 4-(2-fluoroethoxy)phenyl substituent, enhancing blood-brain barrier (BBB) penetration for imaging translocator protein (TSPO) in neuroinflammation . In contrast, the target compound’s 3,5-dimethyl-2-phenyl groups may prioritize steric bulk over BBB permeability, suggesting divergent applications.

Sodium Channel Modulators in Pain Management

  • Compounds F, G, and H: These triazine-linked acetamides (e.g., Compound H: N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) target tetrodotoxin-sensitive sodium channels (NaV1.7) for analgesia . While structurally distinct (triazine vs. pyrazolo[1,5-a]pyrimidine), they share the acetamide pharmacophore. The target compound’s pyrazolo[1,5-a]pyrimidine core may confer selectivity for alternative ion channels or kinases.

Zaleplon-Related Impurities and Metabolic Stability

  • Zaleplon Impurities I–VII: These include variants like Impurity III (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide), which lacks the target compound’s dimethyl and phenyl groups . The N-ethylacetamide in zaleplon enhances metabolic stability compared to the target’s N-phenylacetamide, which may increase susceptibility to hydrolysis .

Chlorophenyl and Cyclopropylamino Derivatives

  • N-(4-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide: This analog (MW: 405.88 g/mol) replaces the 2-phenyl group with 4-chlorophenyl, increasing lipophilicity (ClogP ~3.5 vs.
  • (S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)phenyl)acetamide: The cyano and cyclopropylamino groups improve solubility and hydrogen-bonding capacity, critical for kinase inhibition .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 3,5-Dimethyl, 2-phenyl, N-phenylacetamide 381.46 Potential CNS/kinase modulation
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy)phenyl, diethylacetamide 443.51 TSPO imaging agent
Zaleplon Impurity III Pyrazolo[1,5-a]pyrimidine 3-Cyano, N-phenylacetamide 292.31 Sedative-hypnotic metabolite
N-(4-{[3-(4-Chlorophenyl)...]phenyl}acetamide Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl, 2,5-dimethyl 405.88 Enhanced lipophilicity
Compound H (NaV1.7 modulator) Triazine Benzyloxy-piperidine, acetamide 434.47 Sodium channel inhibition

Key Findings and Implications

Substituent-Driven Selectivity : The 3,5-dimethyl and 2-phenyl groups in the target compound likely favor interactions with hydrophobic binding pockets in kinases or ion channels, contrasting with fluorine/chlorine substituents in imaging or pain therapeutics .

Acetamide Pharmacophore : While the N-phenylacetamide group may reduce metabolic stability compared to N-ethyl variants (e.g., zaleplon), it could enhance binding affinity through π-π stacking .

Therapeutic Potential: Structural parallels to zaleplon impurities and kinase inhibitors (e.g., ) suggest possible applications in CNS disorders or cancer, warranting further target validation .

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